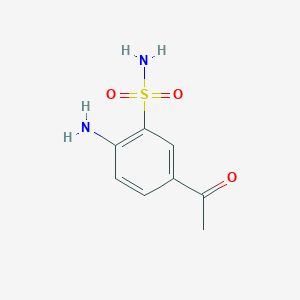
5-Acetyl-2-aminobenzenesulfonamide
描述
5-Acetyl-2-aminobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibacterial Properties
Sulfonamides, including derivatives like 5-acetyl-2-aminobenzenesulfonamide, exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an essential enzyme in the bacterial folate biosynthesis pathway .
Key Findings:
- Broad Spectrum Activity: Research indicates that sulfonamides are effective against various pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Resistance Mechanisms: Despite their effectiveness, some bacteria have developed resistance mechanisms, necessitating ongoing research into novel derivatives that can overcome these barriers .
Anticancer Applications
Recent studies have identified this compound as a promising candidate in cancer therapy. Its structural modifications enhance its ability to inhibit tumor growth through various mechanisms.
Mechanisms of Action:
- Inhibition of Carbonic Anhydrases: Some derivatives have shown potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition can disrupt tumor cell proliferation and induce apoptosis .
- Induction of Apoptosis: Compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) .
Case Studies:
- A study found that specific sulfonamide derivatives could significantly reduce cell viability in cancer cell lines while sparing normal cells, indicating their potential for selective cancer therapy .
- Another investigation highlighted the structure-activity relationship (SAR) of sulfonamides, revealing that certain modifications lead to enhanced anticancer activity against multiple cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for developing more effective derivatives. Modifications at various positions on the aromatic ring can significantly influence both antibacterial and anticancer activities.
| Modification | Effect |
|---|---|
| Nitro Group Substitution | Increased antibacterial activity against resistant strains |
| Acetyl Group Presence | Enhanced selectivity towards CA IX and improved cytotoxicity in cancer cells |
| Alkyl Chain Length Variations | Altered pharmacokinetic properties and bioavailability |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate favorable absorption and distribution characteristics, although toxicity assessments are crucial to ensure safety.
Toxicological Insights:
属性
分子式 |
C8H10N2O3S |
|---|---|
分子量 |
214.24 g/mol |
IUPAC 名称 |
5-acetyl-2-aminobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) |
InChI 键 |
BMILSKQXYNRTKK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













